2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol
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Overview
Description
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyethyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol typically involves multiple steps, starting with the nitration of an appropriate aniline derivative to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a suitable electrophilic substitution reaction. Finally, the hydroxyethyl group is introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron (Fe) in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol
- 2-[N-(2-hydroxyethyl)-2-nitroanilino]ethanol
- 2-[N-(2-hydroxyethyl)-4-(trifluoromethyl)anilino]ethanol
Uniqueness
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c12-11(13,14)8-1-2-9(10(7-8)16(19)20)15(3-5-17)4-6-18/h1-2,7,17-18H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKTQUZXJWOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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